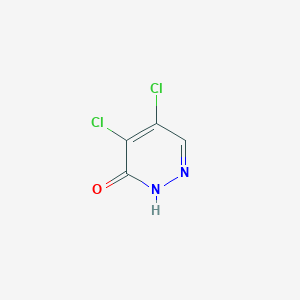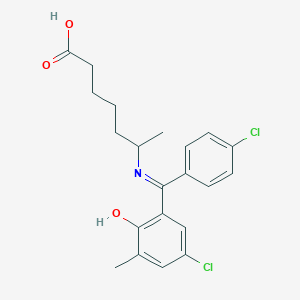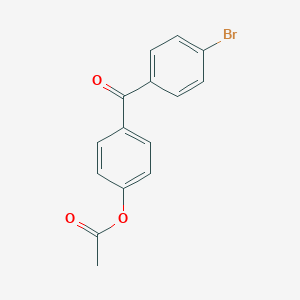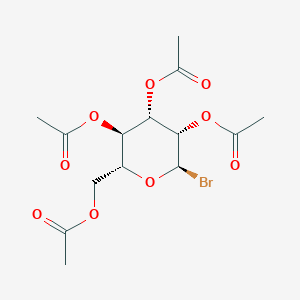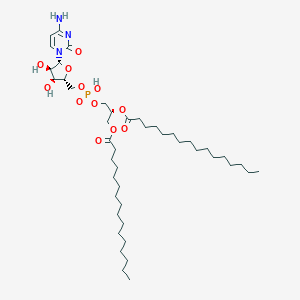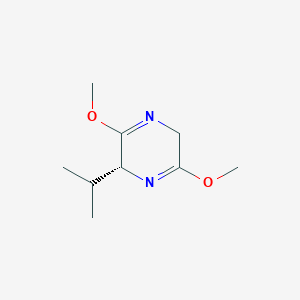![molecular formula C22H20O3 B026490 [3,5-Bis(phenylmethoxy)phenyl]oxirane CAS No. 50841-47-9](/img/structure/B26490.png)
[3,5-Bis(phenylmethoxy)phenyl]oxirane
Overview
Description
[3,5-Bis(phenylmethoxy)phenyl]oxirane: is a chemical compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane typically involves the reaction of appropriate phenylmethoxy-substituted phenols with epichlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s quality and purity for research applications .
Chemical Reactions Analysis
Types of Reactions: [3,5-Bis(phenylmethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Bis(phenylmethoxy)phenyl]oxirane is used as an intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of advanced materials and chemical products. Its reactivity and structural properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [3,5-Bis(phenylmethoxy)phenyl]oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- [3,5-Bis(phenylmethoxy)phenyl]methanol
- [3,5-Bis(phenylmethoxy)phenyl]acetaldehyde
- [3,5-Bis(phenylmethoxy)phenyl]acetic acid
Comparison: Compared to similar compounds, [3,5-Bis(phenylmethoxy)phenyl]oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This uniqueness makes it valuable for specific research applications and chemical transformations .
Properties
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-7-17(8-4-1)14-23-20-11-19(22-16-25-22)12-21(13-20)24-15-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYQIMVOHFSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502407 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50841-47-9 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



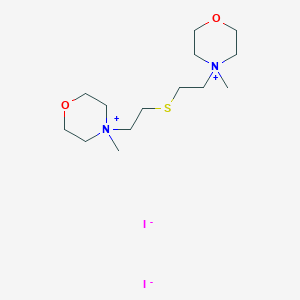


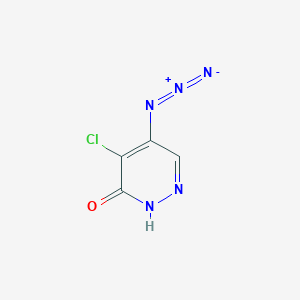
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
